Dotinurad, chemically named as (3,5-dichloro-4-hydroxyphenyl)(1,1-dioxo-1,2-dihydro-3H-1λ6-1,3-benzothiazol-3-yl)methanone, is a novel selective urate reabsorption inhibitor (SURI) [, , ]. It functions as a uricosuric agent, selectively inhibiting the urate (UA) reabsorption transporter URAT1 in the kidneys, leading to increased urinary excretion of uric acid [, , , , , ]. This selectivity for URAT1 makes it a valuable tool in scientific research for studying uric acid metabolism and transport mechanisms.
Dotinurad is a novel compound classified as a selective urate reabsorption inhibitor, primarily developed for the treatment of hyperuricemia and gout. It is recognized for its ability to enhance uric acid excretion, thus lowering serum uric acid levels. Dotinurad has garnered attention for its pharmacological properties and potential as a therapeutic agent in managing conditions associated with elevated uric acid levels.
Dotinurad, also known by its chemical name 2,3-dihydro-1,1-dioxo-1,2-benzothiazole derivative, is categorized under benzothiazoles. It has been synthesized through various methods that emphasize efficiency and environmental sustainability. The compound has been approved for medical use in Japan and is being explored for broader applications in clinical settings .
Two primary synthesis methods have been disclosed in patents concerning Dotinurad:
These methods highlight advancements in synthetic chemistry aimed at improving yield and minimizing environmental impact.
Dotinurad's molecular formula is CHClNOS. Its structure features a benzothiazole core modified with various functional groups that enhance its biological activity. The presence of chlorine atoms contributes to its unique pharmacological properties.
The synthesis of Dotinurad involves several key chemical reactions:
These reactions are designed to maximize yield while minimizing by-products and reaction steps .
Dotinurad functions primarily as a selective inhibitor of urate reabsorption in the kidneys. It targets specific transporters involved in uric acid reabsorption, particularly URAT1 (Urate Anion Transporter 1). By inhibiting this transporter, Dotinurad increases uric acid excretion into the urine, effectively lowering serum uric acid levels.
These properties are essential for understanding how Dotinurad behaves in biological systems and its formulation as a drug.
Dotinurad has significant applications in treating hyperuricemia and gout. Its ability to lower uric acid levels makes it a valuable option for patients who do not respond well to traditional therapies. Ongoing research aims to explore additional therapeutic uses of Dotinurad in related metabolic disorders.
Hyperuricemia, defined by serum uric acid (SUA) levels exceeding 7.0 mg/dL, arises from disrupted purine metabolism and impaired renal urate excretion. This condition serves as a pathological nexus for gout, chronic kidney disease (CKD), cardiovascular disorders, and metabolic syndrome. Uric acid homeostasis hinges on a balance between hepatic production (from purine catabolism) and renal elimination, with the kidneys responsible for excreting 70% of daily uric acid load. Dysregulation manifests primarily as underexcretion (60% of cases) due to aberrant renal transporter activity, while overproduction accounts for only 10% of cases. The rising global prevalence of hyperuricemia parallels increases in obesity, hypertension, and CKD, establishing it as a significant modifiable risk factor in cardiorenal pathology [1] [7] [8].
URAT1 (SLC22A12) mediates >90% of renal urate reabsorption via apical exchange of urate for intracellular anions (e.g., lactate, nicotinate). Its genetic deletion in humans causes hypouricemia (SUA <2 mg/dL), confirming its pivotal role. Unlike other uricosurics, dotinurad exhibits nanomolar affinity (IC₅₀ = 6.7 nM) and exclusive specificity for URAT1, evidenced by:
This selectivity enables a dual inhibitory mechanism:
In vitro models demonstrate this dual action: Xenopus oocytes expressing human URAT1 show 95% transport inhibition with dotinurad exposure, significantly exceeding conventional inhibitors like benzbromarone (70% inhibition). Crucially, preserving ABCG2 function maintains intestinal urate excretion, preventing compensatory hyperabsorption that limits other uricosurics. This mechanistic precision avoids off-target effects on other renal transporters, mitigating risks of drug-drug interactions and electrolyte disturbances [3] [8] [10].
Clinical trials establish dotinurad’s consistent SUA reduction:
Table 2: Comparative Urate-Lowering Efficacy in Clinical Studies
Study Population | Dotinurad Dose | SUA Reduction (%) | Target Achievement (%) | Reference |
---|---|---|---|---|
Hypertension (DIANA trial) | 0.5–2 mg/day | 35.8% | 76% | [1] |
CKD G1/G2 | 0.5–4 mg/day | 47.2% | 89% | [2] |
CKD G3/G4 | 0.5–4 mg/day | 42.8% | 82% | [2] |
With febuxostat co-therapy | 1 mg/day | Additive 32% | 94% | [6] |
Notably, efficacy persists in advanced CKD (eGFR <30 mL/min/1.73m²), where conventional uricosurics fail. After 24 weeks, CKD G4 patients exhibited comparable SUA reductions (42.8% vs. 47.2%) to those with preserved renal function. This stems from dotinurad’s non-renal clearance (hepatic glucuronidation/sulfation) and lack of dependence on tubular secretion [2] [7].
Beyond SUA control, dotinurad demonstrates pleiotropic effects:
These benefits derive from URAT1 inhibition beyond the kidney:
The eGFR stabilization in CKD patients is particularly significant, contrasting with the creatinine elevations observed with non-selective uricosurics. This renal protection likely involves reduced tubular uric acid crystal deposition and preserved ABCG2-mediated excretion of uremic toxins like indoxyl sulfate [1] [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7